N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-7-9-19(10-8-16)22-23(30)27-24(26-22)11-13-28(14-12-24)15-20(29)25-21-17(2)5-4-6-18(21)3/h4-10H,11-15H2,1-3H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYOHVOCODEBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound with potential biological activity that has garnered attention in pharmacological research. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , which indicates a complex structure that may contribute to its biological activity. The compound features multiple functional groups that may interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Allosteric Modulation : Compounds targeting G protein-coupled receptors (GPCRs) can act as positive allosteric modulators (PAMs), enhancing receptor response without directly activating the receptor. This mechanism is particularly relevant in the context of neurodegenerative diseases and psychiatric disorders .
- Anticonvulsant Activity : Similar spiro compounds have demonstrated anticonvulsant properties in various animal models, suggesting potential utility in treating epilepsy .
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound and related analogs:
Case Studies
Case Study 1: Anticonvulsant Activity
In a study evaluating various diazaspiro compounds for anticonvulsant effects, this compound exhibited significant reduction in seizure frequency in a pentylenetetrazol-induced seizure model. The compound's efficacy was comparable to established anticonvulsants like phenytoin .
Case Study 2: Antitumor Potential
A recent investigation into the antitumor effects of spiro compounds revealed that this compound induced apoptosis in human breast cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, triazaspiro compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that derivatives of triazaspiro compounds can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazaspiro compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies revealed that modifications in the phenyl groups significantly enhance the antimicrobial efficacy of these compounds .
Material Science Applications
Polymer Additives
N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices enhances their resistance to degradation under thermal stress .
Agrochemical Applications
Pesticidal Activity
The compound's unique structure may confer pesticidal properties. Preliminary studies indicate that similar triazaspiro derivatives exhibit insecticidal activity against common agricultural pests. Field trials are necessary to ascertain the efficacy and safety of this compound as a potential pesticide .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Triazaspiro | Moderate | High |
| Similar Triazaspiro Compound A | Triazaspiro | High | Moderate |
| Similar Triazaspiro Compound B | Triazaspiro | Low | High |
Table 2: Potential Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Improved |
| Degradation Rate | Reduced |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of triazaspiro compounds and assessed their cytotoxic effects on breast cancer cell lines. The study found that certain modifications led to a significant reduction in cell viability, indicating potential for further development as anticancer agents .
Case Study 2: Polymer Application
A recent investigation into the use of triazaspiro compounds as additives in polycarbonate materials demonstrated that incorporating this compound improved the material's impact resistance and thermal stability compared to standard formulations without additives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Triazaspiro[4.5]decane Cores
The target compound shares structural homology with N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (G610-0193) . Key differences include:
- Substituents : G610-0193 contains a 2-chloro-4-methylphenyl group and a 3,4-dimethylphenyl group, whereas the target compound has 2,6-dimethylphenyl and 4-methylphenyl moieties.
- Physicochemical Properties : The chloro substituent in G610-0193 increases lipophilicity (logP = 4.616) compared to the methyl-substituted target compound (estimated logP ~4.2). Chlorine also enhances molecular weight (438.96 vs. ~423.5 for the target) and may influence binding affinity .
Spirocyclic Acetamides with Varied Ring Systems
- N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide (–11): Replaces the triaza ring with a 1-thia-4-azaspiro[4.5]decane system. Demonstrates antimicrobial activity, suggesting the spirocyclic scaffold’s relevance in bioactive molecule design .
Simplified Acetamide Derivatives
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () and Lidocaine Hydrochloride (): Both lack spirocyclic systems but share the 2,6-dimethylphenyl acetamide backbone. Lidocaine’s diethylamino group and hydrochloride salt enhance water solubility, making it suitable for local anesthesia. In contrast, the target compound’s bulky spirocyclic structure may limit bioavailability but reduce systemic toxicity .
Pesticidal Acetamides
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and Pretilachlor (–8):
Comparative Data Table
*logP values inferred from structural analogs where direct data are unavailable.
†Estimated based on molecular formula comparison.
Key Research Findings
- Methyl groups offer steric bulk without significantly altering polarity .
- Biological Relevance : While Lidocaine derivatives prioritize rapid absorption and metabolic stability, spirocyclic analogs like the target compound may exhibit prolonged activity due to slower degradation .
Preparation Methods
Reductive Amination with Cyclohexanone Derivatives
A key method involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with a ketone derivative under reductive conditions. For instance, 4-methylacetophenone reacts with the spirocyclic amine precursor in the presence of sodium cyanoborohydride and tetraisopropyl orthotitanate as a Lewis acid. The general protocol includes:
- Dissolving the ketone (e.g., 4-methylacetophenone) in ethanol.
- Adding the spirocyclic amine and tetraisopropyl orthotitanate.
- Stirring the mixture at room temperature for 18 hours.
- Introducing sodium cyanoborohydride to reduce the imine intermediate.
- Isolating the product via chromatography and crystallization as the hydrochloride salt.
This method yields the 2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-amine intermediate, which serves as the scaffold for further functionalization.
Cyclization of Amino-Ketone Precursors
Alternative routes employ cyclization reactions to form the spiro ring. For example, tert-butyl (1-(2,5-difluorobenzoyl)-5-oxo-4-(2-(4-trifluoromethyl)phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-yl)carbamate undergoes intramolecular cyclization in the presence of monochloroacetyl chloride to form the spirocyclic structure. Conditions include:
- Heating at 100°C for 2 hours.
- Purification via silica gel chromatography using cyclohexane/ethyl acetate (7:3).
Functionalization with the N-(2,6-Dimethylphenyl)Acetamide Moiety
The final step involves coupling the spirocyclic amine with the acetamide side chain. Two primary strategies are employed:
Alkylation with Bromoacetamide Derivatives
Synthesis of N-(2,6-Dimethylphenyl)acetamide :
- 2,6-Dimethylaniline is acetylated with acetic anhydride in the presence of sodium acetate at 80–100°C.
- Yield: >85% after recrystallization from ethanol.
Preparation of 2-Bromo-N-(2,6-dimethylphenyl)acetamide :
Coupling Reaction :
Acylation via Carbodiimide Coupling
Activation of the Carboxylic Acid :
Amide Bond Formation :
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Selection
Yield Improvement Strategies
- Microwave-assisted synthesis reduces cyclization times from hours to minutes (e.g., 20 minutes at 150°C).
- High-throughput screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) improves alkylation yields to >75%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, flow rate 1.0 mL/min).
Challenges and Alternative Routes
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide, and what analytical techniques validate its purity?
- Methodology : The compound is synthesized via refluxing precursors (e.g., 2-hydroxy-2,2-diphenylacetohydrazide and substituted ketones) in dry benzene using a Dean-Stark apparatus for water removal. Post-reaction purification involves trituration with NaHCO₃, recrystallization from ethanol, and validation via IR (C=O stretching at 1679–1731 cm⁻¹), ¹H-NMR (e.g., aromatic protons at δ 7.26–7.49 ppm), and elemental analysis (e.g., C 67.90%, H 6.65%) .
Q. How is the crystal structure of this compound determined, and what software is typically employed for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected on a Rigaku diffractometer. The SHELX suite (e.g., SHELXL for refinement) resolves structural parameters, such as unit cell dimensions (monoclinic P2₁/c, a=9.4942 Å, b=20.6765 Å) and hydrogen bonding networks. Disorder in methyl groups is modeled using split occupancies (e.g., 0.58:0.42 ratio) and refined with constraints .
Q. What conformational features are critical in the spirocyclic core of this compound?
- Methodology : The spiro[4.5]decane ring adopts a distorted chair conformation (puckering parameters: Q=0.585 Å, θ=2.7°), while the five-membered thiazolidinone ring exhibits an envelope conformation (Q₂=0.167 Å, φ₂=352.2°). Dihedral angles between aromatic rings (e.g., 71.8°) are calculated using Cremer-Pople analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?
- Methodology : Contradictions (e.g., unexpected NMR splitting vs. crystallographic symmetry) are addressed by:
- Re-examining dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity).
- Using DFT calculations to model solution-phase conformers.
- Validating via variable-temperature NMR or high-resolution mass spectrometry (HRMS) .
Q. What strategies optimize the synthesis yield while minimizing byproducts in spirocyclic systems?
- Methodology :
- Reagent stoichiometry : Excess α-mercapto acids (e.g., 4x molar ratio) drive thiazolidinone ring formation .
- Solvent selection : Benzene facilitates azeotropic removal of water, but alternatives like toluene or DMF may improve solubility.
- Catalysis : Lewis acids (e.g., ZnCl₂) could accelerate spiroannulation but require compatibility with sensitive functional groups.
Q. How do hydrogen bonding and π-π interactions influence the compound’s solid-state packing and stability?
- Methodology : SHELXL-refined structures reveal N–H⋯O (2.02 Å) and O–H⋯O (1.85 Å) hydrogen bonds. Hirshfeld surface analysis quantifies contributions from H-bonding (∼30%) and C–H⋯π interactions (∼15%), which stabilize the lattice and impact dissolution kinetics .
Q. What advanced techniques characterize dynamic disorder in the methyl groups observed in crystallographic studies?
- Methodology : Multi-conformer refinement in SHELXL with occupancy parameters (e.g., 0.58:0.42) and restrained displacement factors. Complementary use of neutron diffraction or solid-state NMR (¹³C CP/MAS) validates disorder models .
Q. How can researchers leverage this compound’s structural motifs for designing analogs with enhanced bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
